3-(Thiophen-3-YL)picolinic acid
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Overview
Description
3-(Thiophen-3-YL)picolinic acid is an organic compound that features a thiophene ring attached to a picolinic acid moiety This compound is of interest due to its unique structural properties, which combine the aromaticity of the thiophene ring with the chelating ability of the picolinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-3-YL)picolinic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide.
Attachment to Picolinic Acid: The thiophene ring is then attached to the picolinic acid moiety through a series of reactions, including halogenation and subsequent nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-3-YL)picolinic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and picolinic acid moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted thiophene derivatives, sulfoxides, sulfones, and reduced thiophene compounds.
Scientific Research Applications
3-(Thiophen-3-YL)picolinic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Thiophen-3-YL)picolinic acid involves its ability to chelate metal ions, which can alter the structure and function of metal-dependent enzymes and proteins. This chelation can disrupt metal ion homeostasis and inhibit the activity of metalloenzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6-(Thiophen-3-YL)picolinic acid: Similar in structure but with the thiophene ring attached at a different position on the picolinic acid moiety.
Thiophene-2-carboxylic acid: Contains a thiophene ring with a carboxylic acid group but lacks the picolinic acid moiety.
Uniqueness
3-(Thiophen-3-YL)picolinic acid is unique due to its specific structural arrangement, which combines the aromatic thiophene ring with the chelating picolinic acid. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-thiophen-3-ylpyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)9-8(2-1-4-11-9)7-3-5-14-6-7/h1-6H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMFJSCMJZWROGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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